molecular formula C16H13ClN4O B2845894 N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-69-1

N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2845894
CAS No.: 951611-69-1
M. Wt: 312.76
InChI Key: IILRBFCUEQJITM-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-chlorophenyl)methanesulfonamide
  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-bromophenyl)methanesulfonamide
  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-iodophenyl)methanesulfonamide

Uniqueness

N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-13-7-4-8-14(9-13)21-11-15(19-20-21)16(22)18-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILRBFCUEQJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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